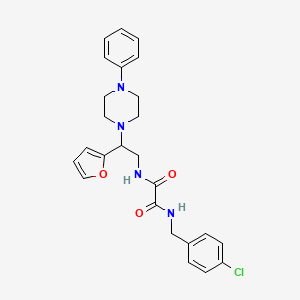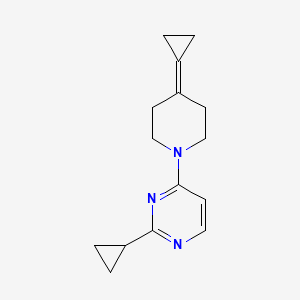![molecular formula C13H12N4O3S B2514937 4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034351-89-6](/img/structure/B2514937.png)
4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound featuring a complex heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide involves multiple steps:
Formation of the furo[2,3-c]pyridin ring: : This typically involves cyclization reactions starting from pyridine derivatives.
Synthesis of thiadiazole ring: : Commonly achieved via cyclization of thiosemicarbazide derivatives.
Coupling of the two heterocycles: : Using a linker such as an ethyl group.
Industrial Production Methods: Industrial synthesis might involve more streamlined processes, leveraging continuous flow chemistry to enhance yield and efficiency. Optimized conditions, such as controlled temperatures, pressures, and the use of catalysts, are often employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically affecting the furo[2,3-c]pyridin moiety.
Reduction: : Reduction reactions might target the amide or thiadiazole groups.
Substitution: : The presence of multiple reactive sites allows for various substitution reactions, especially on the pyridine and thiadiazole rings.
Common Reagents and Conditions:
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed: Products depend on the specific reactions and conditions but often include modified derivatives of the original compound with altered electronic or steric properties.
Scientific Research Applications
This compound finds applications in various scientific research areas:
Chemistry: : Used as a ligand in coordination chemistry and in the design of novel catalysts.
Biology: : Investigated for its potential bioactive properties, such as antimicrobial or anti-inflammatory effects.
Medicine: : Explored for possible therapeutic uses, particularly in targeting specific biochemical pathways.
Industry: : Utilized in materials science for developing novel polymers or as a part of complex organic synthesis processes.
Mechanism of Action
The compound’s mechanism of action is largely determined by its ability to interact with specific molecular targets:
Binding to Enzymes: : Can inhibit or modulate enzyme activity through interactions with the active site.
Signal Pathway Modulation: : Interacts with signaling pathways by binding to receptors or interfering with signaling molecules.
Comparison with Similar Compounds
Comparing 4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide to similar compounds:
4-methyl-N-(2-(4-pyridinyl)ethyl)-1,2,3-thiadiazole-5-carboxamide: : Less complex without the furo ring, potentially altering its reactivity and application scope.
4-methyl-N-(2-(7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide: : Contains a pyrrolo ring instead of furo, leading to different electronic properties and potentially different biological activities.
Conclusion
This compound is a compound of considerable interest in both academic and industrial research. Its unique structure offers diverse possibilities for chemical reactions, biological interactions, and applications across various scientific disciplines.
Properties
IUPAC Name |
4-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-8-11(21-16-15-8)12(18)14-4-6-17-5-2-9-3-7-20-10(9)13(17)19/h2-3,5,7H,4,6H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPWKQRVYXJGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)

![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2514860.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B2514864.png)

![6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2514869.png)
![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)

![2-({1-Methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)
![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B2514875.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)
